molecular formula C18H22N2O B5615505 1-(2-methoxybenzyl)-4-phenylpiperazine

1-(2-methoxybenzyl)-4-phenylpiperazine

Cat. No.: B5615505
M. Wt: 282.4 g/mol
InChI Key: MMNRJDAPSFQWEL-UHFFFAOYSA-N
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Description

1-(2-methoxybenzyl)-4-phenylpiperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methoxybenzyl group and a phenyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxybenzyl)-4-phenylpiperazine typically involves the reaction of 2-methoxybenzyl chloride with 4-phenylpiperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxybenzyl)-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction: The phenyl group can be reduced to form a cyclohexyl group.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as halogenating agents (e.g., bromine or chlorine) or alkylating agents (e.g., methyl iodide).

Major Products Formed

    Oxidation: Formation of 1-(2-hydroxybenzyl)-4-phenylpiperazine or 1-(2-formylbenzyl)-4-phenylpiperazine.

    Reduction: Formation of 1-(2-methoxycyclohexyl)-4-phenylpiperazine.

    Substitution: Formation of 1-(2-halobenzyl)-4-phenylpiperazine or 1-(2-alkylbenzyl)-4-phenylpiperazine.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects on neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-methoxybenzyl)-4-phenylpiperazine involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitter receptors, such as serotonin and dopamine receptors, which play a crucial role in regulating mood, cognition, and behavior. The compound may also influence intracellular signaling pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methoxybenzyl)-4-(2-methoxyphenyl)piperazine
  • 1-(2-methoxybenzyl)-4-(4-methoxyphenyl)piperazine
  • 1-(2-methoxybenzyl)-4-(3-methoxyphenyl)piperazine

Uniqueness

1-(2-methoxybenzyl)-4-phenylpiperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and pharmacological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for various molecular targets, leading to unique biological effects.

Properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-21-18-10-6-5-7-16(18)15-19-11-13-20(14-12-19)17-8-3-2-4-9-17/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNRJDAPSFQWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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